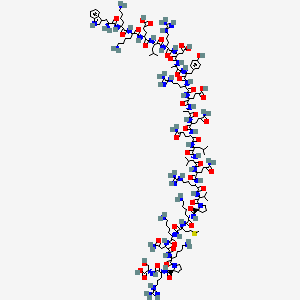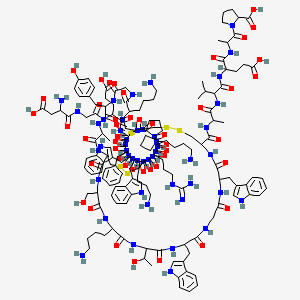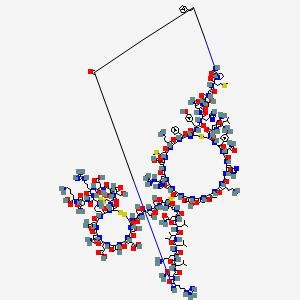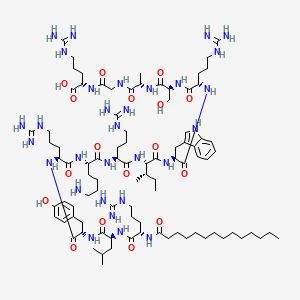
134649-29-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Amyloid 12-20 is a fragment of the β-Amyloid protein . This peptide is involved in metal binding and forms amyloid plaques in the brains of Alzheimer’s disease (AD) patients . Its molecular formula is C57H83N15O11 and it has a molecular weight of 1154.36 .
Molecular Structure Analysis
The IUPAC name for β-Amyloid 12-20 is quite complex, indicating a large and intricate molecular structure . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
β-Amyloid 12-20 has a molecular weight of 1154.36 . It should be stored at -20°C .Applications De Recherche Scientifique
Software Development and Grid Computing : Scientific research applications often involve complex software development. A study by Appelbe, Moresi, Quenette, and Simter (2007) highlights the challenges in developing and maintaining scientific software, which is traditionally written in languages like C and Fortran. They note the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, which contrasts with traditional methods of software development in scientific research (Appelbe et al., 2007).
Data-Intensive Analysis Processes : Yao, Rabhi, and Peat (2014) discuss the essential requirements for software applications to support data-intensive scientific analysis, including interoperability, integration, and automation. They emphasize the use of hybrid technologies to meet these requirements, underscoring the complexity of data management in scientific research (Yao et al., 2014).
Data Sharing and Preservation : Tenopir et al. (2011) examine the practices and perceptions of data sharing among scientists. Their findings reveal barriers to data sharing, such as time constraints and lack of funding, highlighting the significance of data accessibility and preservation in scientific research (Tenopir et al., 2011).
Software Licensing in Scientific Research : Morin, Urban, and Śliż (2012) offer insights into the complexities of software licensing for scientists who develop software. They underline the importance of legal knowledge for scientist-programmers in distributing their software, crucial for reproducibility and peer-review in scientific research (Morin et al., 2012).
Hackathons in Scientific Research : Ghouila et al. (2018) describe how hackathons can enhance collaborative science by enabling peer review before publication and fostering reproducibility in scientific analyses. This study illustrates the growing trend of collaborative methods in scientific research (Ghouila et al., 2018).
Big Data in Scientific Research : Krishnan (2020) discusses the applications and usage of big data in scientific research, including complex analytics on large datasets, as exemplified by the discovery of the Higgs boson particle. This study highlights the importance of infrastructure technologies in contemporary scientific research (Krishnan, 2020).
Propriétés
Numéro CAS |
134649-29-9 |
|---|---|
Nom du produit |
134649-29-9 |
Formule moléculaire |
C₅₇H₈₃N₁₅O₁₁ |
Poids moléculaire |
1154.36 |
Séquence |
One Letter Code: VHHQKLVFF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)




![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
